3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde
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Overview
Description
3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, an aldehyde group, and a complex ether linkage involving a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde typically involves multiple steps. One common method starts with the bromination of 4-hydroxybenzaldehyde to introduce the bromine atom at the 3-position. This is followed by the etherification of the hydroxyl group with 2-(2-methylphenoxy)ethanol under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzoic acid.
Reduction: 3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes that recognize aldehyde groups, leading to inhibition or modification of enzyme activity. The bromine atom and ether linkage can also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde
- 3-bromo-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde
- 3-bromo-4-[2-(2-ethylphenoxy)ethoxy]benzaldehyde
Uniqueness
3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde is unique due to the specific positioning of the bromine atom and the 2-(2-methylphenoxy)ethoxy group. This unique structure can lead to distinct reactivity and interactions compared to similar compounds, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-12-4-2-3-5-15(12)19-8-9-20-16-7-6-13(11-18)10-14(16)17/h2-7,10-11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCNSPWKPLTLNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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